molecular formula C9H8O4 B1361844 3-(Carboxymethyl)benzoic acid CAS No. 2084-13-1

3-(Carboxymethyl)benzoic acid

Cat. No.: B1361844
CAS No.: 2084-13-1
M. Wt: 180.16 g/mol
InChI Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene (B151609) ring with a single carboxyl group substituent. wikipedia.org Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. libretexts.orggoogle.com These substituents can significantly influence the properties of the benzoic acid molecule, including its acidity and reactivity. libretexts.orglibretexts.org

Electron-withdrawing substituents, such as nitro groups, tend to increase the acidity of benzoic acid by stabilizing the carboxylate anion through inductive effects. libretexts.orgresearchgate.net Conversely, electron-donating groups generally decrease acidity. libretexts.orglibretexts.org The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a crucial role in its effect. mdpi.commdpi.com

3-(Carboxymethyl)benzoic acid is a derivative of benzoic acid where a carboxymethyl group (-CH2COOH) is attached to the third carbon of the benzene ring. cymitquimica.com This places it within the category of disubstituted benzoic acid derivatives, specifically those with an alkyl carboxylate substituent. The presence of two carboxylic acid groups, one directly attached to the aromatic ring and the other linked via a methylene (B1212753) group, gives the molecule a unique combination of rigidity from the benzene ring and flexibility from the acetic acid side chain. This structural feature is of particular interest in the field of crystal engineering and the synthesis of coordination polymers.

Significance of Dicarboxylic Acid Functionalities in Aromatic Systems

Aromatic dicarboxylic acids, which possess two carboxyl groups on an aromatic ring system, are vital building blocks in the synthesis of more complex molecules like polymers and pharmaceuticals. fiveable.melongdom.orgnova.edu The presence of two carboxyl groups allows for the formation of extended structures, such as polyesters and polyamides. nova.eduwikipedia.org For example, terephthalic acid, an isomer of phthalic acid, is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org

In the context of this compound, the two carboxylic acid groups have different pKa values, reflecting their distinct chemical environments. This differential acidity can be exploited in selective chemical reactions. The dicarboxylic acid functionality allows the molecule to act as a linker or ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. doi.orgrsc.orgresearchgate.net The ability of both carboxyl groups to coordinate to metal ions enables the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as catalysis, gas storage, and luminescence. figshare.comacs.orgresearchgate.netresearchgate.net

Overview of Research Trajectories for Similar Compounds

Research on aromatic carboxylic acids with additional functional groups, similar to this compound, has followed several key trajectories. A significant area of investigation is their use as organic linkers in the synthesis of coordination polymers and MOFs. doi.orgrsc.orgmdpi.comrsc.org Scientists are exploring how the geometry, flexibility, and functional groups of the organic ligand direct the assembly of the resulting framework and influence its properties, such as porosity, stability, and catalytic activity. researchgate.netresearchgate.net

For instance, studies on ligands like 3,4,5-tris(carboxymethoxy)benzoic acid and 4-((bis(carboxymethyl)amino)methyl)benzoic acid demonstrate a focus on creating multi-dentate ligands to construct highly connected and complex coordination networks. doi.orgrsc.orgmdpi.com The flexibility of the carboxymethyl groups in these molecules allows for the formation of helical and other intricate structures. doi.org

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296224
Record name 3-(carboxymethyl)benzoic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084-13-1
Record name 2084-13-1
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Record name 3-(carboxymethyl)benzoic acid
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-(Carboxymethyl)benzoic Acid

The preparation of this compound can be achieved through several strategic pathways, including direct modification of benzoic acid, multi-step transformations from functionalized precursors, and the utilization of specific intermediates.

Direct carboxymethylation offers a straightforward method for the synthesis of this compound. This approach typically involves the reaction of a benzoic acid derivative with a reagent that can introduce the carboxymethyl group. One such method is the reaction of benzoic acid with chloroacetic acid in the presence of a strong base like sodium hydroxide (B78521). smolecule.com This process, a nucleophilic substitution, allows for the direct attachment of the carboxymethyl moiety to the aromatic ring, although control of regioselectivity can be a challenge.

More commonly, this compound is synthesized through multi-step reaction sequences that offer greater control over the final product's structure. These transformations often begin with precursors that are more readily functionalized than benzoic acid itself. The choice of starting material and the reaction sequence are critical for achieving high yields and purity. These methods often involve the construction of the carboxymethyl group from a different functional group already present on the benzene (B151609) ring.

The use of well-defined precursors and the isolation of stable intermediates are hallmarks of advanced organic synthesis, providing robust and scalable routes to this compound.

A prevalent and efficient strategy for synthesizing this compound involves the hydrolysis of a nitrile group in cyanomethylbenzoic acid derivatives. This pathway is advantageous due to the relative ease of introducing the cyanomethyl group and its subsequent conversion to a carboxylic acid. The hydrolysis of the nitrile can be performed under acidic or basic conditions.

For instance, 3-(cyanomethyl)benzonitrile (B188025) can be treated with concentrated hydrochloric acid and heated to yield this compound. guidechem.com Similarly, the hydrolysis of methyl 2-(3-cyanophenyl)acetate using sodium hydroxide in methanol (B129727), followed by acidification, also affords the target compound. guidechem.com Another approach involves the hydrolysis of methyl 3-(cyanomethyl)benzoate with sulfuric acid under reflux conditions. guidechem.com These methods provide reliable routes to the desired product with good yields.

Table 1: Synthesis of this compound via Hydrolysis of Cyanomethyl Derivatives

Starting Material Reagents and Conditions Yield (%) Reference
3-(Cyanomethyl)benzonitrile conc. HCl, 80°C, 2 h 97 guidechem.com
(3-Cyano-phenyl)-acetic acid methyl ester NaOH, Methanol, 90°C, 16 h 90 lookchem.com
Methyl 3-(cyanomethyl)benzoate 40% H2SO4, reflux, 160°C, 3 h Not specified guidechem.com

Utilization of Precursors and Intermediates

Derivatization Strategies and Novel Compound Synthesis

The two carboxylic acid functional groups of this compound provide reactive sites for a variety of chemical modifications, enabling the synthesis of a wide range of novel compounds with tailored properties.

Esterification is a common and important reaction for modifying carboxylic acids. In the case of this compound, either one or both of the carboxylic acid groups can be converted into esters. This is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The choice of alcohol and reaction conditions determines the structure of the resulting ester derivative.

A specific example is the synthesis of the dimethyl ester of this compound. This is accomplished by refluxing the diacid in methanol with a catalytic amount of concentrated sulfuric acid. guidechem.com The reaction proceeds efficiently, and the product can be purified by chromatography. guidechem.com The resulting diester is a versatile intermediate for further synthetic transformations.

Table 2: Esterification of this compound

Reactant Reagents and Conditions Product Yield (%) Reference
This compound Methanol, conc. H2SO4, reflux, 16 h 3-(Methoxycarbonylmethyl)benzoic acid methyl ester 95 guidechem.com

Amidation and Related Linkage Formation

The presence of two carboxylic acid moieties in this compound allows for the selective or exhaustive formation of amide bonds, a cornerstone of peptide synthesis and materials science. The differential reactivity of the aromatic and aliphatic carboxyl groups can potentially be exploited for regioselective amidation.

Amidation of carboxylic acids is typically achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common strategies involve the use of coupling reagents that form a highly reactive acyl intermediate.

Peptide Coupling Reagents: A vast array of peptide coupling reagents has been developed to facilitate efficient amide bond formation under mild conditions, minimizing side reactions such as racemization. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/iminium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic examples. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high coupling efficiency and rapid reaction times.

Uronium/Iminium Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high reactivity and ability to suppress racemization, especially when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).

The choice of coupling reagent and reaction conditions can influence the chemoselectivity of the amidation of this compound, potentially allowing for the selective functionalization of either the benzylic or the aromatic carboxyl group.

Table 1: Common Peptide Coupling Reagents
Reagent ClassExamplesGeneral Features
CarbodiimidesDCC, DICCost-effective, forms urea (B33335) byproduct.
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency, rapid reactions.
Uronium/Iminium SaltsHATU, HBTU, TBTULow racemization, high reactivity.

Nucleophilic Substitution Reactions on the Aromatic System

While electrophilic aromatic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the two carboxyl groups are deactivating and meta-directing for electrophilic substitution. For nucleophilic substitution, their electron-withdrawing nature can facilitate the reaction if a suitable leaving group is present on the ring.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur on a derivative of this compound, a good leaving group (e.g., a halogen) would need to be present on the aromatic ring. The rate of substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the carboxyl groups are in a meta relationship to each other, which would provide some inductive electron withdrawal but less effective resonance stabilization compared to an ortho or para arrangement.

Cyclization Reactions and Formation of Fused-Ring Systems

The dicarboxylic acid functionality of this compound and its derivatives serves as a valuable precursor for the synthesis of various heterocyclic and fused-ring systems through intramolecular cyclization reactions.

Synthesis of Indolin-2-one and Isoindolin-1-one (B1195906) Derivatives

Indolin-2-ones and isoindolin-1-ones are important structural motifs found in many biologically active compounds. Derivatives of this compound can be envisioned as precursors to these ring systems.

The synthesis of 3-substituted indolin-2-ones often involves the Knoevenagel condensation of an indolin-2-one with an aldehyde or ketone. While not a direct cyclization of this compound itself, its derivatives could be elaborated to participate in such reactions.

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the intramolecular cyclization of 2-substituted benzamides. For instance, a derivative of this compound could be converted to a 2-(cyanomethyl)benzoic acid derivative, which could then undergo reductive cyclization to form an isoindolin-1-one.

Formation of 1-Acetyl-1H-indol-3-yl Acetates

A notable application of related structures is in the synthesis of 1-acetyl-1H-indol-3-yl acetates. An efficient two-step procedure has been developed starting from 2-chlorobenzoic acids. This process involves an initial condensation with glycine (B1666218), followed by cyclization.

The key steps are:

Condensation: A 2-chlorobenzoic acid is condensed with glycine in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a solvent like DMF. This step forms a 2-[(carboxymethyl)amino]benzoic acid derivative.

Cyclization and Acetylation: The resulting intermediate is then treated with acetic anhydride (B1165640) and a base like sodium acetate (B1210297) at reflux. This one-pot reaction leads to the formation of the 1-acetyl-1H-indol-3-yl acetate through intramolecular cyclization and N- and O-acetylation.

This methodology highlights how a carboxymethyl group on an aminobenzoic acid can be a key participant in the formation of the indole (B1671886) ring system.

Rearrangement Reactions and Phthalide-Carboxamide Systems

Phthalides (isobenzofuran-1(3H)-ones) are another class of compounds that can be accessed from benzoic acid derivatives. The synthesis of phthalides can be achieved through the reduction of 2-acylbenzoic acids or the lactonization of 2-(hydroxymethyl)benzoic acids.

While direct rearrangement of this compound to a phthalide-carboxamide system is not a commonly reported transformation, related isoindolinone systems can undergo rearrangement reactions. For instance, certain isoquinolinone derivatives have been shown to undergo autooxidation and rearrangement to form more complex structures. These types of rearrangements often involve tautomerization and subsequent intramolecular reactions. The structural features of this compound could potentially be exploited to design precursors for novel phthalide-carboxamide systems through carefully orchestrated cyclization and rearrangement pathways.

Catalytic Approaches in this compound Synthesis and Reactions

Catalysis plays a crucial role in the synthesis and functionalization of aromatic carboxylic acids. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Catalytic Synthesis: The synthesis of benzoic acid derivatives can be achieved through various catalytic methods. For instance, the liquid-phase oxidation of toluene (B28343) derivatives using catalysts like MnO₂/NHPI can yield benzoic acids. The synthesis of this compound could potentially be achieved through the catalytic oxidation of 3-methylphenylacetic acid. Another approach involves the carbonylation of haloarenes in the presence of a transition metal catalyst.

Catalytic Reactions: The aromatic ring of this compound can undergo catalytic hydrogenation to yield 3-(carboxymethyl)cyclohexanecarboxylic acid. This reaction is typically performed using transition metal catalysts such as rhodium, ruthenium, or palladium supported on carbon. Studies on the hydrogenation of benzoic acid have shown that catalysts like Rh/C can be highly effective, leading to complete conversion to cyclohexanecarboxylic acid.

Table 2: Catalysts for Benzoic Acid Hydrogenation
CatalystReported Activity
Rh/CHigh activity and selectivity for ring hydrogenation. nih.gov
Ru/CGood activity for ring hydrogenation. nih.gov
Pd/CEffective, often at higher temperatures and pressures. nih.gov
Pt/CModerate activity for ring hydrogenation. nih.gov

Furthermore, the carboxylic acid groups can participate in catalytic esterification or amidation reactions. Solid acid catalysts, for example, have been employed for the esterification of benzoic acid. Such catalytic methods can offer advantages over stoichiometric reagents in terms of ease of separation and catalyst recyclability.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Reaction)

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, represents a historic and vital method for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. google.com This reaction is particularly relevant for the synthesis of biaryl compounds, aryl ethers, and N-aryl amines, making it a plausible strategy for constructing precursors to this compound or its derivatives. The classic Ullmann condensation involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures (often exceeding 200°C). masterorganicchemistry.comrsc.org

Modern advancements have introduced milder reaction conditions through the use of catalytic amounts of copper, often in combination with various ligands, bases, and co-catalysts. These modifications have expanded the substrate scope and improved functional group tolerance. For instance, the coupling of o-bromobenzoic acid with diketones and malonates can be achieved using catalytic copper-bronze or copper acetate with sodium as the base. google.com

In the context of synthesizing structures related to this compound, an Ullmann-type reaction could be envisioned for coupling a halobenzoic acid with a suitable partner. For example, the synthesis of 3-phenoxybenzoic acid has been successfully achieved through a modified Ullmann coupling of 2-chlorobenzoic acid with a phenol (B47542). researchgate.net This demonstrates the feasibility of forming a C-O bond at the 3-position of a benzoic acid derivative. A similar strategy could theoretically be applied to couple a halophenylacetic acid derivative with a benzoate (B1203000).

The general mechanism of the Ullmann-type reaction is believed to involve the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. masterorganicchemistry.com The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success.

Table 1: Examples of Copper-Catalyzed Ullmann-Type Coupling Reactions

Reactant 1Reactant 2Copper SourceLigand/BaseSolventTemperature (°C)Product TypeReference
Aryl IodideAryl IodideCopper powder-->200Biaryl google.commasterorganicchemistry.com
o-Bromobenzoic acidMalonateCopper-bronzeSodium-HighAryl-malonate google.com
2-Chlorobenzoic acidPhenolCopperK₂CO₃PyridineRefluxDiaryl ether researchgate.net
Aryl HalideN-HeterocycleCuIAcylhydrazoneDioxane110N-Aryl heterocycle google.com

This table presents generalized conditions and product types from various Ullmann reactions to illustrate the scope of the methodology.

Role of Acids and Bases as Catalysts in Etherification

Etherification reactions are fundamental in organic synthesis for the creation of C-O-C linkages. The role of acids and bases as catalysts is pivotal in several etherification methods, such as the Williamson ether synthesis and acid-catalyzed dehydration of alcohols. While this compound itself does not possess a hydroxyl group for direct etherification, these methods are highly relevant for the synthesis of its ether derivatives from hydroxylated precursors.

Base-Catalyzed Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate). masterorganicchemistry.comorganicchemistrytutor.com

The crucial role of the base is to deprotonate the alcohol or phenol precursor, thereby generating the highly nucleophilic alkoxide or phenoxide. organicchemistrytutor.com Common strong bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH). masterorganicchemistry.comwikipedia.org

For a precursor to this compound, such as 3-hydroxybenzoic acid or a derivative thereof, a base would be used to generate the phenoxide. This phenoxide could then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. A study on the synthesis of 3-alkoxy benzoic acids from 3-hydroxy methyl benzoate demonstrates this principle, where potassium carbonate (K₂CO₃) is used as the base in acetone (B3395972) to facilitate the reaction with various alkyl halides. rasayanjournal.co.in

The general steps are:

Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the precursor molecule (ROH) to form the alkoxide (RO⁻).

Nucleophilic Attack: The generated alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide and forming the ether bond (R-O-R'). wikipedia.org

This method is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions under basic conditions. masterorganicchemistry.comorganicchemistrytutor.com

Acid-Catalyzed Etherification

Acids can catalyze the formation of ethers, typically through the dehydration of alcohols. This method is most effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com The reaction involves protonating one alcohol molecule to turn the hydroxyl group into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether. masterorganicchemistry.com

For instance, if a synthetic pathway involved a precursor like 3,5-bis(hydroxymethyl)benzoic acid, it would be theoretically possible to form an ether via acid catalysis, although intramolecular reactions or polymerisation might compete. chemicalbook.com However, due to the requirement for high temperatures (e.g., 130-140°C for ethanol (B145695) to diethyl ether) and the potential for competing elimination reactions, this method is generally less versatile than the Williamson synthesis for preparing complex, unsymmetrical ethers. masterorganicchemistry.com

Table 2: Catalysts and Conditions in Etherification Reactions

Reaction TypeCatalyst TypeRole of CatalystTypical Catalyst/BaseSubstratesGeneral ConditionsReference
Williamson Ether SynthesisBaseDeprotonates alcohol/phenol to form a potent nucleophile (alkoxide/phenoxide)NaH, K₂CO₃, NaOHAlcohol/Phenol + Primary Alkyl HalideAprotic solvent (e.g., Acetone, THF) masterorganicchemistry.comrasayanjournal.co.in
Acid-Catalyzed DehydrationAcidProtonates hydroxyl group to create a good leaving group (H₂O)H₂SO₄, H₃PO₄Primary AlcoholsHigh Temperature (e.g., 130-150°C) masterorganicchemistry.com

This table summarizes the fundamental roles of acids and bases as catalysts in common etherification processes relevant to the synthesis of derivatives of the title compound.

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization in Academic Research

Spectroscopic analysis is fundamental to understanding the molecular characteristics of 3-(Carboxymethyl)benzoic acid. Various techniques are employed to probe its structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two carboxylic acid groups (-COOH) are highly deshielded and would typically appear as broad singlets at the downfield end of the spectrum, generally above 10 ppm. The chemical shift of these acidic protons is sensitive to factors such as solvent and concentration, which affect hydrogen bonding libretexts.orgdocbrown.info. The four aromatic protons on the benzene (B151609) ring would produce a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂) adjacent to the benzene ring would appear as a singlet, typically in the range of 3.5-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to molecular symmetry, not all nine carbon atoms are chemically equivalent docbrown.info. The carbon atoms of the two carboxyl groups are the most deshielded, appearing significantly downfield (expected around 170-180 ppm) docbrown.infowisc.edu. The six carbons of the benzene ring would resonate in the aromatic region (approximately 120-140 ppm), with the substituted carbons showing distinct chemical shifts from the protonated ones. The methylene carbon would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
Carboxylic Acid (-COOH) > 10 ~170-180 Broad Singlet
Aromatic (C-H) ~7.0 - 8.5 ~120-140 Multiplets
Aromatic (C-substituted) - ~130-150 -

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within this compound by measuring the vibrations of its chemical bonds. The spectrum is dominated by features characteristic of the carboxylic acid groups.

A key feature for carboxylic acids is an exceptionally broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹ libretexts.orgdocbrown.info. This broadening is a direct result of strong intermolecular hydrogen bonding, which forms dimeric structures in the solid state and often in concentrated solutions spectroscopyonline.com.

The carbonyl (C=O) stretching vibration of the carboxylic acid groups gives rise to a strong, sharp absorption band. For aromatic carboxylic acids that form hydrogen-bonded dimers, this peak is typically observed in the range of 1680-1710 cm⁻¹ spectroscopyonline.com. Since this compound contains both an aromatic and an aliphatic-like carboxylic acid, this peak may be broadened or show multiple components. The C-O stretching vibration, coupled with O-H bending, results in a strong band between 1210 and 1320 cm⁻¹ docbrown.infospectroscopyonline.com.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Aromatic Ring C-H Stretch ~3000 - 3100 Medium to Weak
Methylene Group C-H Stretch ~2850 - 2960 Medium to Weak
Carboxylic Acid C-O Stretch 1210 - 1320 Strong
Carboxylic Acid O-H Bend (out-of-plane) ~900 - 960 Medium, Broad

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. Similar to benzoic acid, its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions.

The spectrum of benzoic acid in an acidic aqueous solution typically displays two main absorption bands: a strong band around 230 nm and a weaker, structured band around 274 nm sielc.comrsc.org. These absorptions are often referred to as the B-band and C-band, respectively rsc.org. The carboxymethyl substituent at the meta-position is not expected to significantly alter the electronic properties of the benzoic acid chromophore, so the absorption maxima for this compound should be in a similar range. The exact position and intensity of these bands can be influenced by the solvent polarity and pH rsc.org.

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of a molecule, which can help confirm its structure. The molecular formula of this compound is C₉H₈O₄, corresponding to a molecular weight of approximately 180.16 g/mol nih.gov. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways common to carboxylic acids libretexts.orgmiamioh.edu. Common fragmentation patterns for benzoic acid derivatives include the loss of neutral fragments such as a hydroxyl radical (•OH, mass 17), water (H₂O, mass 18), or a carboxyl group (•COOH, mass 45) docbrown.info.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss
180 [C₉H₈O₄]⁺• (Molecular Ion)
163 [C₉H₇O₃]⁺ •OH
135 [C₈H₇O₂]⁺ •COOH
134 [C₈H₆O₂]⁺• H₂O + CO
121 [C₇H₅O₂]⁺ •CH₂COOH
105 [C₇H₅O]⁺ •OH from benzoic acid moiety after rearrangement

Crystallographic Studies and Solid-State Architecture

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. While specific crystallographic data for this compound is not widely published, its structure can be inferred from extensive studies on benzoic acid and other dicarboxylic acids researchgate.netresearchgate.net.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The molecular structure of this compound features two carboxylic acid functional groups, which are potent hydrogen bond donors and acceptors. Consequently, the crystal packing is expected to be dominated by extensive hydrogen bonding networks. The most common and energetically favorable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer. researchgate.net This occurs through a pair of strong O—H⋯O hydrogen bonds between the carboxyl groups of two separate molecules, creating a characteristic R²₂(8) ring motif.

Assessment of π-π Stacking Interactions

Beyond hydrogen bonding, π-π stacking interactions involving the aromatic benzene ring are crucial in stabilizing the crystal lattice of aromatic carboxylic acids. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. The geometry of these interactions can vary, with the most common arrangements being parallel-displaced or T-shaped, as a face-to-face "sandwich" orientation is often electrostatically repulsive.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools for investigating molecular properties when experimental data is limited. Density Functional Theory (DFT) is a particularly effective method for exploring the electronic structure and reactivity of organic molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are widely used to predict the properties of benzoic acid derivatives with a high degree of accuracy. scielo.org.zaresearchgate.net These methods model the electron density of a molecule to determine its ground-state energy, optimized geometry, and other electronic characteristics. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to provide a reliable balance between computational cost and accuracy for such systems. researchgate.net

A fundamental application of DFT is the calculation of a molecule's lowest-energy structure, known as geometry optimization. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, optimization would reveal the precise three-dimensional arrangement of its atoms, including the relative orientation of the carboxymethyl group with respect to the benzene ring.

Once the geometry is optimized, vibrational frequencies can be calculated. lookchem.com These theoretical frequencies correspond to the fundamental modes of vibration, such as the characteristic C=O and O-H stretching of the carboxylic acid groups. researchgate.net Comparing these calculated frequencies to experimental data from FT-IR or Raman spectroscopy allows for the detailed assignment of spectral bands and confirms the accuracy of the computed structure. wikipedia.org Although specific calculated values for this compound are not published, studies on similar molecules show that DFT accurately predicts these vibrational modes. researchgate.net

Table 1: Representative DFT-Calculated Vibrational Frequencies for Benzoic Acid Derivatives This table presents typical frequency ranges for key functional groups in benzoic acid derivatives as predicted by DFT calculations and is for illustrative purposes only, as specific data for this compound was not found.

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3500 - 3650
C-H Stretch (Aromatic) 3050 - 3150
C=O Stretch (Carboxylic Acid) 1700 - 1780
C-C Stretch (Aromatic Ring) 1400 - 1600

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For this compound, DFT calculations would map the electron density distribution of these orbitals and provide their energy levels. In related benzoic acid derivatives, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is often distributed across the electron-withdrawing carboxylic acid groups.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides a conceptual framework for FMO analysis. The values are representative for substituted benzoic acids and are not specific to this compound.

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability. The analysis quantifies the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions, such as the delocalization of a lone pair (LP) of electrons into an adjacent anti-bonding orbital (π* or σ*).

For this compound, NBO analysis would reveal key stabilizing interactions. For example, it would quantify the delocalization of oxygen lone pairs from the carboxyl groups into the π* anti-bonding orbitals of the C=O bond and the aromatic ring. These hyperconjugative interactions are fundamental to the electronic structure and stability of carboxylic acids and benzene derivatives. Although a specific NBO analysis for this molecule is not available, such studies are routine in the computational investigation of organic compounds.

Atom-in-Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework that analyzes the topology of the electron density to elucidate the nature of chemical bonds and intermolecular interactions. wikipedia.orgamercrystalassn.org This analysis is based on identifying critical points in the electron density, where the gradient of the density is zero. The properties at these bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the chemical bonds. wiley-vch.demuni.cz

Table 1: Expected Topological Parameters from AIM Analysis for Key Interactions in this compound

Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Nature of Interaction
O-H···O (Hydrogen Bond)0.02 - 0.04PositiveClosed-shell (predominantly electrostatic)
C-H···O (Weak Hydrogen Bond)0.005 - 0.015PositiveClosed-shell (electrostatic/dispersive)
C-C (Aromatic)~0.25NegativeShared (covalent)
C=O (Carbonyl)>0.3NegativeShared (covalent)

Note: The values in this table are estimations based on typical values for similar functional groups and interactions found in the literature and are presented for illustrative purposes.

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizabilities. medjchem.com Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.

While this compound does not possess the classic strong donor-acceptor architecture typically associated with high NLO activity, the presence of the benzene ring and two carboxylic acid groups provides a degree of electronic delocalization. Computational studies on benzoic acid derivatives have shown that the substitution pattern can influence the NLO response. acs.org

The key parameters that determine the NLO properties are the first and second hyperpolarizabilities (β and γ, respectively). These can be calculated using quantum chemical methods. For this compound, it is expected that the NLO response would be modest. However, the formation of hydrogen-bonded dimers could influence the bulk NLO properties of the material in the solid state.

Table 2: Theoretical NLO Parameters for Carboxylic Acid Derivatives (Illustrative)

CompoundDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)Second Hyperpolarizability (γ) (esu)
Benzoic Acid~2.5LowModerate
p-Nitrobenzoic Acid~3.5HighHigh
This compound (Expected)ModerateLow to ModerateModerate

Note: The values for this compound are qualitative predictions based on its structure relative to known NLO-active molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ucl.ac.uk By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule and the thermodynamics of its different states.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be particularly insightful. The key dihedral angles to consider are those associated with the rotation of the two carboxylic acid groups relative to the benzene ring and the rotation around the C-C bond of the carboxymethyl group.

A study on the structurally similar 3-(azidomethyl)benzoic acid revealed the existence of conformational polymorphism, where different conformers of the molecule pack into distinct crystal structures. nih.gov This suggests that this compound may also exhibit a rich conformational landscape with multiple low-energy conformers accessible at room temperature. MD simulations in different environments (e.g., in vacuum, in a solvent) could reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding its crystallization behavior and its interactions with biological systems.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Conformational Preference
C(aryl)-C(aryl)-C(carboxyl)-ORotation of the benzoic acid groupNear planar with the benzene ring
C(aryl)-C(methylene)-C(carboxyl)-ORotation of the carboxymethyl groupPotentially multiple low-energy conformers
C(aryl)-C(aryl)-C(methylene)-CRotation of the entire carboxymethyl substituentInfluenced by steric hindrance

Influence of External Fields on Molecular Properties

The application of an external electric field can significantly perturb the electronic structure and properties of a molecule. rsc.org This phenomenon, known as the Stark effect, can lead to changes in molecular geometry, acidity, and spectroscopic signatures. nih.gov

Studies on benzoic acid and its substituted derivatives have shown that the impact of an external electric field is highly directional. rsc.orgnih.gov The application of a field along the polar axis of the molecule can lead to significant changes in its dipole moment and acidity (pKa). For this compound, an external electric field is expected to induce a redistribution of electron density. The direction and magnitude of the field would determine the extent of this perturbation.

For instance, a field oriented along the C-COOH bond of the benzoic acid moiety could either increase or decrease its acidity depending on the field's direction. Similarly, the conformational preferences of the carboxymethyl group could be influenced by an external field due to the interaction of the field with the local dipole moments of the functional groups. These theoretical investigations are important for understanding how the properties of this compound might be modulated in different chemical and biological environments where local electric fields are present. researchgate.net

Biological and Biomedical Research Applications

Investigation of Biological Activities and Therapeutic Potential

Research into the biological effects of 3-(Carboxymethyl)benzoic acid has explored several areas, though detailed studies remain limited. The compound's structure, featuring both a benzoic acid and a carboxymethyl group, provides a basis for potential interactions with biological systems. smolecule.com

Scientific literature indicates that this compound has been a subject of study for its potential anti-inflammatory properties. smolecule.com While its potential as an anti-inflammatory or analgesic agent has been noted, specific in-vivo or in-vitro studies detailing the extent of this activity, the mechanisms of action, or its efficacy compared to established anti-inflammatory drugs were not available in the reviewed literature. A derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to inhibit inflammation in LPS-induced rat models, hypothetically through interaction with COX-2. nih.gov However, this is a distinct molecular entity from this compound.

While the parent compound, benzoic acid, and its derivatives are widely recognized for their antimicrobial properties, specific research detailing the antimicrobial activity of this compound is not extensively documented in the available scientific literature. researchgate.netijarsct.co.in The antimicrobial mechanism of benzoic acid derivatives typically involves the disruption of cellular processes through their acidic nature and interference with cell membranes. ijarsct.co.intaylorfrancis.com Studies on related compounds, such as 3-hydroxy benzoic acid, have shown efficacy in inhibiting biofilm formation in bacteria like Klebsiella pneumoniae. nih.gov However, direct experimental data on the minimum inhibitory concentration (MIC) or spectrum of activity for this compound is not presently available.

There is a lack of specific studies in the reviewed literature that evaluate the cytotoxic and anticancer potential of this compound against specific cancer cell lines. Broadly, benzoic acid and certain derivatives are known to possess anticancer potential. dergipark.org.trpreprints.org For instance, studies on benzoic acid itself have determined its cytotoxic effects across a range of cancer cell lines, as detailed in the table below.

Table 1: Cytotoxicity of Benzoic Acid (Parent Compound) on Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/ml) after 48h IC50 (µg/ml) after 72h
MG63 Bone Cancer 85.54 ± 3.17 104.9 ± 11.23
A673 Bone Cancer 204.6 ± 12.11 148.2 ± 13.56
CRM612 Lung Cancer 185.3 ± 8.54 121.7 ± 9.39
HeLa Cervical Cancer 225.1 ± 15.32 165.4 ± 14.21
HUH7 Liver Cancer 243.8 ± 18.27 189.5 ± 17.88
PC3 Prostate Cancer 421.7 ± 21.45 288.3 ± 23.47
CaCO2 Colon Cancer 512.4 ± 33.87 315.6 ± 29.11
HT29 Colon Cancer 670.6 ± 43.26 455.2 ± 38.74
SW48 Colon Cancer 489.1 ± 29.54 340.8 ± 31.62
2A3 Pharyngeal Cancer 450.7 ± 25.61 301.2 ± 27.83
Phoenix (Control) Kidney Epithelial 410.5 ± 32.29 231.2 ± 25.25

Data sourced from a study on the parent compound, Benzoic Acid. dergipark.org.trdergipark.org.tr

Other related research has shown that dihydroxybenzoic acid derivatives can retard cancer cell growth by inhibiting histone deacetylases (HDAC). nih.gov However, no such specific mechanistic or cytotoxic data currently exists for this compound itself.

The potential for this compound derivatives to modulate biochemical pathways has been suggested. smolecule.com Research indicates that its derivatives may exhibit inhibitory activity against certain enzymes involved in metabolic pathways, which could be significant for drug development. smolecule.com For example, some benzoic acid derivatives are known to function as inhibitors of histone deacetylases (HDAC), which are crucial enzymes in regulating gene expression and are often targeted in cancer therapy. nih.gov The presence of paired carboxylic acids in a molecule can play a role in selective substrate binding and catalysis within enzymes. doi.org Despite these findings in related compounds, specific enzymes inhibited by or biochemical pathways modulated by this compound have not been explicitly identified in the literature.

This compound is recognized for its role as a chemical intermediate in the synthesis of more complex organic molecules and pharmaceuticals. smolecule.comsmolecule.com The benzoic acid scaffold is a common starting point for the synthesis of a wide variety of bioactive compounds and new chemical entities (NCEs). preprints.orgresearchgate.net Its functional groups, including the carboxylic acid and benzene (B151609) ring, allow for various chemical reactions like esterification and electrophilic aromatic substitution, making it a versatile precursor. smolecule.com While its utility as an intermediate is established, specific examples of commercial drugs or late-stage clinical NCEs synthesized directly from this compound are not detailed in the reviewed sources.

Table 2: Potential Applications of this compound

Field Application Rationale
Pharmaceuticals Intermediate in synthesis Possesses biological activity and versatile functional groups for further chemical modification. smolecule.com
Pharmaceuticals Potential anti-inflammatory agent Preliminary studies suggest potential, though not yet detailed. smolecule.com

| Chemical Industry | Precursor for complex molecules | Can be used to produce dyes and pigments due to its aromatic structure. smolecule.comsmolecule.com |

Molecular Interactions with Biological Systems

While detailed studies on the specific molecular interactions of this compound are limited, the behavior of structurally similar compounds provides some insight. It is suggested that compounds with related structures can interact with biological systems and potentially influence cellular signaling pathways and metabolic processes. smolecule.com For example, research on 3-hydroxy benzoic acid demonstrated a strong binding affinity to the adhesin MrkD1P, a protein involved in bacterial biofilm formation. nih.gov This highlights how a substitution on the benzoic acid ring can facilitate specific interactions with protein targets. However, the precise molecular targets and binding interactions for this compound remain an area for future investigation.

Protein Binding Studies

The interaction between small molecules and proteins is a critical area of study in pharmacology and biochemistry, as it governs the distribution, metabolism, and efficacy of potential drug candidates. The binding of substituted benzoic acids to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is frequently studied to model these interactions. nih.gov Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. nih.gov

Studies on a range of substituted benzoic acid anions with bovine serum albumin have been conducted using techniques like spectrofluorimetric titration to determine equilibrium binding constants. nih.gov These studies reveal that the affinity of a ligand for albumin is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan residues, is often quenched upon the formation of a protein-ligand complex, and this change can be used to quantify the binding interaction. mdpi.com

The relationship between the ligand's structure and its binding affinity is often analyzed through quantitative structure-activity relationship (QSAR) models. For meta- and para-monosubstituted benzoic acids, a good correlation exists between the binding constant and the Hammett constants of the substituents, which account for the electron-donating or electron-withdrawing properties of the substituent. nih.gov This indicates that the electron-density distribution in the aromatic ring has a crucial influence on the albumin affinity. nih.gov While direct binding studies for this compound are not extensively detailed in the provided literature, its structural features—a carboxylic acid group and a carboxymethyl group at the meta-position—suggest its interaction would be influenced by these electronic and steric factors.

Table 1: Factors Influencing the Binding of Substituted Benzoic Acids to Serum Albumin

Factor Description Impact on Binding Affinity
Substituent Position Location of the functional group on the benzoic acid ring (ortho, meta, para). Affects steric hindrance and interaction with specific binding site residues.
Electronic Effects Electron-donating or electron-withdrawing nature of the substituent. Influences the electron density of the aromatic ring, impacting non-covalent interactions.
Acidity (pKa) The dissociation constant of the carboxylic acid group. Stronger acidity can favor binding. nih.gov

| Hydrophobicity (logP) | The octanol-water partition coefficient of the molecule. | While important, correlations with binding affinity are not always straightforward. nih.gov |

This table is generated based on principles discussed in the cited sources.

Cellular Uptake Mechanisms

The transport of small molecules across the plasma membrane into cells is fundamental to their biological activity. The cellular uptake of compounds can occur through several pathways, including simple diffusion, facilitated diffusion, and active transport. nih.gov The physicochemical properties of a molecule, particularly its lipophilicity and charge, largely determine the predominant mechanism.

For a molecule like this compound, which possesses two carboxylic acid groups, its cellular uptake is expected to be complex. At physiological pH, these groups would be deprotonated, rendering the molecule hydrophilic and negatively charged. This characteristic makes passive diffusion across the lipid-rich cell membrane unlikely. nih.gov Instead, uptake is more likely mediated by transport proteins embedded in the cell membrane. Various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, are also responsible for the internalization of molecules, particularly larger entities or those delivered via nanocarriers. mdpi.com

The uptake mechanisms are often investigated using cell lines, such as Caco-2 cells, which are a model for the intestinal barrier. nih.gov Studies on such models have shown that cellular uptake can be dependent on concentration, time, and temperature, which are hallmarks of active, carrier-mediated transport processes. nih.gov For hydrophilic compounds, interactions with the hydrophilic portions of the lipid bilayer, which contain negatively charged phosphate (B84403) groups, can also play a role, often facilitated by electrostatic interactions. nih.gov

Table 2: General Mechanisms of Cellular Uptake

Mechanism Description Energy Dependent? Example Cargo
Simple Diffusion Movement across the cell membrane down a concentration gradient. No Small, lipophilic molecules
Facilitated Diffusion Movement across the membrane via protein channels or carriers, down a concentration gradient. No Glucose, ions
Active Transport Movement against a concentration gradient, requires carrier proteins and metabolic energy (ATP). Yes Ions, amino acids

| Endocytosis | Engulfment of extracellular material by the cell membrane to form a vesicle. | Yes | Large molecules, nanoparticles mdpi.com |

This table outlines general cellular uptake mechanisms as described in the cited literature.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). rjpbr.com This approach is increasingly used for the efficient production of complex and bioactive organic compounds under mild reaction conditions. rjpbr.com Biocatalysis offers remarkable regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods.

The synthesis of aromatic carboxylic acids and their derivatives can benefit significantly from chemoenzymatic strategies. Enzymes such as ligases can be used to activate carboxylic acids for subsequent transformations. For instance, benzoate-coenzyme A ligase (BadA) catalyzes the conversion of benzoate (B1203000) to benzoyl-CoA, an activated intermediate for various metabolic pathways. nih.gov Such enzymatic steps can be integrated into multi-step syntheses to prepare valuable molecules. The use of enzymes, either as isolated proteins or within whole-cell systems, opens up new, sustainable avenues for synthesizing compounds like this compound and its derivatives. rjpbr.com

Enzymatic Oxidation and Biotransformation

Enzymatic oxidation is a key process in the biotransformation of chemical compounds. It involves the use of oxidoreductase enzymes to introduce oxygen atoms into a substrate or to perform dehydrogenation reactions. These reactions are central to the biosynthesis and degradation of many natural products.

A notable example is the development of non-natural enzyme cascades to produce benzoic acid from precursors like styrene (B11656) or L-phenylalanine. nih.gov In these engineered pathways, multiple enzymes are co-expressed in a microbial host, such as Escherichia coli, to create a whole-cell biocatalyst. nih.gov This system can perform a series of sequential reactions, such as a seven- or nine-step cascade biotransformation, to convert a starting material into the desired product with high efficiency. nih.gov Such biocatalytic oxidative cleavage demonstrates the power of using integrated enzymatic systems to perform complex chemical transformations under environmentally benign conditions. nih.gov While this example focuses on benzoic acid, similar principles of enzymatic oxidation could be applied to synthesize substituted benzoic acids, including the hydroxylation or oxidation of precursors to yield compounds like this compound.

Stereoselective Synthesis of Bioactive Compounds

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Therefore, the ability to synthesize a single, desired stereoisomer—a process known as stereoselective synthesis—is of paramount importance in drug development.

Chemoenzymatic methods are particularly powerful tools for achieving high stereoselectivity. rjpbr.com Enzymes, being inherently chiral catalysts, can distinguish between enantiomers or prochiral substrates, leading to the formation of enantiomerically pure products. While specific examples detailing the use of this compound in stereoselective synthesis are not prominent in the provided sources, it can be conceptualized as a potential building block or synthon. Its defined chemical structure could be incorporated into larger, more complex bioactive molecules, where enzymatic steps could be employed to control the stereochemistry of newly formed chiral centers. The development of synthetic routes that provide access to new analogs of natural products with potential pharmacological activities often relies on such stereocontrolled strategies.

Materials Science and Engineering Applications

Development of Polymers and Coatings

While direct research on 3-(Carboxymethyl)benzoic acid in specific polymer and coating formulations is not extensively detailed in available literature, the established roles of benzoic acid and its derivatives provide a strong indication of its potential applications. Benzoic acid is utilized to enhance the gloss, adhesion, strength, and chemical resistance of alkyd resin coatings. justlonghealth.com It can act as a chain growth terminator in alkyd resin polymers, which helps to control the molecular weight and promote crystallinity, leading to paint films that dry quickly and exhibit improved hardness and water resistance. justlonghealth.com

Furthermore, benzoic acid serves as a crucial intermediate in the production of plasticizers like diethylene glycol dibenzoate and triethylene glycol dibenzoate, which are vital for modulating the flexibility and processing of polymers such as polyvinyl chloride (PVC). justlonghealth.com Given that this compound possesses two carboxyl groups, it could be employed as a monomer or cross-linking agent in the synthesis of polyesters and polyamides. Its incorporation into a polymer backbone could introduce specific functionalities, potentially improving thermal stability, mechanical properties, and adhesion to substrates. In specialized applications, benzoic acid derivatives can be segregated within the crystalline cavities of polymers like syndiotactic polystyrene, where the polymer host can isolate the molecules, preventing aggregation. nih.gov This suggests possibilities for creating advanced polymer composites where this compound could be incorporated to create specific nanoscale structures.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct well-defined, functional architectures from molecular components. researchgate.net The structure of this compound, with its aromatic ring and two carboxylic acid groups, makes it an excellent candidate for directed self-assembly.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.com Carboxylic acids are among the most widely used ligands for MOF synthesis due to their ability to form strong, stable coordination bonds with metal ions in various modes. bldpharm.com The geometry and connectivity of the resulting framework are dictated by the structure of the organic ligand and the coordination preference of the metal ion. bldpharm.com

As a dicarboxylic acid, this compound can act as a linker, bridging multiple metal centers to build extended one-, two-, or three-dimensional networks. Aromatic carboxylate ligands are known to facilitate the formation of stable secondary building units (SBUs) and contribute to the exceptional thermal stability of the resulting MOFs. brieflands.comnih.gov The semi-flexible nature imparted by the carboxymethyl group can also lead to the formation of novel and diverse framework structures compared to more rigid ligands. bldpharm.com Research on various substituted benzoic acids has demonstrated that the choice of ligand is a key factor in tuning the structure, porosity, and properties of MOFs for applications in gas storage, separation, and catalysis. bldpharm.combrieflands.comnih.govnih.gov

Table 1: Examples of MOFs Constructed with Substituted Benzoic Acid Ligands

LigandMetal Ion(s)Resulting Framework/ComplexKey Structural FeatureReference
3-nitro-4-(pyridin-4-yl)benzoic acidCd(II), Ni(II)Three distinct 3D and 2D MOFsFormation of binuclear [Cd2(COO)3] clusters and different network topologies (dia, pcu, sql). nih.gov nih.gov
4-(1H-imidazol-4-yl)benzoic acidCu(II), Cd(II), Zn(II), Co(II)Eleven new coordination polymersStructural diversity from discrete molecules to 3D interpenetrating networks. acs.org acs.org
3,5-di(1H-imidazol-1-yl)benzoic acidCo(II)Two 3D cobalt(II) complexesCarboxylate group acts as a µ2–ŋ1:ŋ1-bridge connecting two cobalt atoms. rsc.org rsc.org
3,5-(4-carboxybenzyloxy) benzoic acidCe(III), Nd(III), Cu(II), Cd(II)Four 2D and 3D coordination polymersDemonstrates the utility of tricarboxylic acids in forming complex network architectures. rsc.org rsc.org

A significant area within MOF chemistry involves the use of ligands that can direct the assembly of polynuclear metal clusters, which then act as nodes in the final framework. A study on 3,4,5-tris(carboxymethoxy)benzoic acid (H4TCBA), a molecule structurally related to this compound, illustrates this principle effectively. rsc.org This ligand was used to synthesize new inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters with zinc and cobalt. rsc.org

The resulting structures included [Zn2.5(OH)(TCBA)(H2O)4]·H2O and [Co3(OH)2(TCBA)(H2O)4]·2H2O. rsc.org In these frameworks, the multiple carboxylate groups from the ligand coordinate to the metal ions, facilitating the formation of stable polynuclear clusters that are then linked into high-dimensional networks. rsc.org For instance, the zinc-based frameworks feature a binodal 4,8-connected network, while the cobalt-based structure has a 3,6-connected topology. rsc.org These materials also exhibit interesting properties, such as strong blue photoluminescence for the zinc complexes and paramagnetic behavior for the cobalt complex. rsc.org The use of dicarboxylic acids like 2,2′-azodibenzoic acid has also been shown to space out various polynuclear clusters, such as tetranuclear zinc and hexanuclear lead units, to form robust 3D frameworks. rsc.org

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. nih.gov The formation of liquid crystalline phases is often driven by the self-assembly of molecules with specific shapes and intermolecular interactions. Benzoic acid derivatives are well-known building blocks for hydrogen-bonded liquid crystals. nih.govnih.gov The carboxylic acid group readily forms stable hydrogen-bonded dimers, effectively creating a larger, more elongated "supramesogen" that is more likely to exhibit liquid crystalline behavior. nih.govrsc.org

The first supramolecular liquid crystal structure, identified in 1927, was generated by hydrogen bonding between the carboxyl groups of benzoic acid derivatives. nih.gov This dimerization is a powerful tool in designing materials that exhibit nematic or smectic phases. nih.govrsc.org Even non-mesogenic benzoic acids can form stable nematic phases when mixed, due to the formation of heterodimers. The presence of a second carboxylic acid group in this compound offers additional possibilities for forming extended hydrogen-bonded networks, which could lead to novel liquid crystalline phases or be used to create side-chain liquid crystal polymers. nih.gov

Role as a Ligand in Coordination Chemistry

The two carboxylate groups of this compound make it a versatile ligand in coordination chemistry, capable of binding to metal ions in multiple ways to form discrete complexes or extended coordination polymers. researchgate.net

Carboxylate groups can coordinate to metal ions in several modes, including monodentate, bidentate (chelating), and bridging fashions. mdpi.com The presence of two such groups on this compound allows it to act as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable ring structure known as a chelate. ebsco.com

The flexible carboxymethyl group allows the two coordination sites to arrange themselves around a metal ion, potentially forming a stable five- or six-membered chelate ring. This chelation effect generally leads to the formation of more stable metal complexes compared to coordination with monodentate ligands. nih.gov The specific coordination mode and the stability of the resulting complex depend on factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. researchgate.netnih.gov The study of how different metal ions interact with carboxylic acid groups is fundamental to understanding the formation of these complexes and designing new materials with specific properties. mdpi.com

Table 2: Common Coordination Modes of Carboxylate Ligands

Coordination ModeDescriptionTypical Resulting Structure
MonodentateThe carboxylate group binds to a single metal ion through one of its oxygen atoms.Discrete complexes or simple chains.
Bidentate ChelateBoth oxygen atoms of the carboxylate group bind to the same metal ion, forming a ring.Highly stable mononuclear complexes.
Bidentate Bridge (syn-syn)Each oxygen atom binds to a different metal ion, with both metal ions on the same side of the carboxylate plane.Dinuclear "paddle-wheel" units, often in MOFs.
Bidentate Bridge (syn-anti)Each oxygen atom binds to a different metal ion, with the metal ions on opposite sides of the carboxylate plane.Polymeric chains.
Bidentate Bridge (anti-anti)Each oxygen atom binds to a different metal ion, with the carboxylate adopting a planar configuration.Polymeric chains or layers.

Compound Index

Synthesis and Characterization of Metal Complexes (e.g., Eu(III), Cu(II), Zn(II), Co(II))

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent system. Hydrothermal or solvothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures to promote the crystallization of the coordination polymer.

The coordination of this compound to metal centers predominantly occurs through the carboxylate groups. Depending on the reaction conditions (such as pH, temperature, and metal-to-ligand ratio) and the specific metal ion, the ligand can act as a versatile building block, adopting various coordination modes. For instance, the carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of mononuclear complexes or extended multi-dimensional networks. researchgate.netrsc.orgnih.gov

Characterization of the resulting complexes is performed using a suite of analytical techniques:

Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the carboxylate groups to the metal ion. A shift in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid upon complexation provides evidence of coordination. researchgate.netgoldengateintl.com

Elemental Analysis: This technique verifies the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal, ligand, and any coordinated or lattice solvent molecules. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to determine the presence of solvent molecules (like water) in the crystal lattice. nih.gov

For example, the synthesis of a Europium(III) complex might involve reacting Eu(NO₃)₃·6H₂O with the ligand in a water-ethanol mixture. mdpi.com Similarly, Cobalt(II) or Zinc(II) complexes can be prepared using Co(NO₃)₂·6H₂O or Zn(NO₃)₂·6H₂O under hydrothermal conditions. rsc.orgbrieflands.com The resulting structures can range from simple discrete molecules to intricate 3D frameworks. rsc.orgnih.gov

Luminescence and Photophysical Properties of Metal Complexes

Metal complexes incorporating this compound, particularly those with lanthanide ions like Europium(III), often exhibit interesting luminescence properties. The phenomenon relies on the "antenna effect," where the organic ligand absorbs ultraviolet (UV) light and efficiently transfers the absorbed energy to the central metal ion, which then emits light at its own characteristic wavelengths. mdpi.comresearchgate.net

The aromatic ring in this compound acts as an effective chromophore, capable of absorbing UV radiation. mdpi.com This absorbed energy is transferred intramolecularly to the Eu(III) ion, exciting it to a higher energy level. The subsequent relaxation of the excited Eu(III) ion results in sharp, characteristic emission bands in the visible spectrum, most notably the hypersensitive ⁵D₀ → ⁷F₂ transition, which produces a brilliant red light around 612-616 nm. mdpi.comnih.gov

Key photophysical properties investigated for these complexes include:

Excitation and Emission Spectra: These spectra identify the wavelengths at which the complex absorbs and emits light, confirming the energy transfer from the ligand to the metal ion. mdpi.com

Luminescence Lifetime (τ): This measures the duration for which the complex remains in the excited state. Longer lifetimes are often desirable for practical applications. researchgate.net

Quantum Yield (Φ): This parameter quantifies the efficiency of the luminescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is indicative of a bright luminescent material. researchgate.net

Studies on Eu(III) complexes with benzoic acid carboxymethyl ester derivatives have shown high quantum efficiencies, reaching up to 59.21%, with luminescence lifetimes as long as 1099.25 µs, underscoring their potential as efficient luminescent materials. researchgate.net Zinc(II) complexes with carboxylate ligands can also be luminescent, though the emission in these d¹⁰ metal complexes typically originates from the ligand itself (π→n or π→π transitions), which can be modulated by coordination to the metal center. nih.gov

Photophysical Properties of Representative Metal-Carboxylate Complexes
Complex TypeExcitation λ (nm)Emission λ (nm)Key TransitionQuantum Yield (Φ)Lifetime (τ)
Eu(III)-Benzoic Acid Derivative~290-370~614-616⁵D₀ → ⁷F₂Up to 59.21%Up to 1099.25 µs
Zn(II)-Carboxylate PolymerVaries (Ligand-dependent)Varies (Ligand-dependent)π* → n / π* → πNot specifiedNot specified

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound depend on the electronic configuration of the central metal ion, specifically the number of unpaired d-electrons. hawaii.edulibretexts.org Complexes with transition metals having partially filled d-orbitals, such as Cu(II) (d⁹) and Co(II) (d⁷), are often paramagnetic, meaning they are attracted to an external magnetic field. In contrast, complexes with metals like Zn(II) (d¹⁰) have no unpaired electrons and are therefore diamagnetic, being weakly repelled by magnetic fields. libretexts.orgiitk.ac.in

The magnetic moment of a complex is a measurable quantity that relates directly to the number of unpaired electrons and can be used to infer the geometry and bonding within the complex. hawaii.eduiitk.ac.in For instance, a Co(II) ion in an octahedral field can exist in two possible electronic states:

High-spin: With three unpaired electrons, resulting in a strong paramagnetic behavior.

Low-spin: With one unpaired electron, resulting in weaker paramagnetism.

The specific state depends on the balance between the crystal field splitting energy (Δoct) and the electron pairing energy. hawaii.edu

In coordination polymers, the bridging nature of the this compound ligand can mediate magnetic interactions between adjacent metal centers. These interactions can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in an anti-parallel fashion). rsc.org Studies on Co(II) coordination polymers with similar bridging carboxylate ligands have revealed the presence of antiferromagnetic interactions between neighboring Co(II) ions. rsc.orgnih.gov The measurement of magnetic susceptibility at various temperatures is the primary technique used to characterize these magnetic behaviors. nih.gov

Magnetic Behavior of Metal Ions in Coordination Complexes
Metal Iond-Electron ConfigurationTypical Number of Unpaired ElectronsMagnetic Behavior
Cu(II)d⁹1Paramagnetic
Co(II) (High-spin Octahedral)d⁷3Paramagnetic
Co(II) (Low-spin Octahedral)d⁷1Paramagnetic
Zn(II)d¹⁰0Diamagnetic

Applications in Sensor Technology

The functional groups and structural versatility of benzoic acid derivatives make them suitable candidates for developing chemical sensors. Their ability to bind to specific analytes or to be integrated into larger sensing architectures, such as modified electrodes, is an active area of research.

Electrochemical Sensors for Ion Detection

Electrochemical sensors operate by detecting changes in an electrical signal (such as current or potential) that occur when an analyte interacts with a specially designed electrode surface. nih.gov Molecules like this compound can be used as the recognition element in such sensors.

The two carboxylate groups on the molecule can act as chelating sites for various metal ions. If the ligand is immobilized on a conductive electrode surface, the binding of a target metal ion to these carboxylate groups can alter the electrochemical properties of the electrode interface. This change, which could be a shift in potential or a change in current flow, can be measured and correlated to the concentration of the ion in a sample. This principle allows for the development of selective and sensitive electrochemical sensors for specific ions. While specific applications for this compound in this area are still emerging, the foundational chemistry of carboxylate-ion binding is well-established for sensor development. semanticscholar.org

Electrode Modification with Benzoic Acid Derivatives

A key strategy in creating advanced electrochemical sensors is the modification of the electrode surface to enhance sensitivity, selectivity, or stability. Benzoic acid derivatives can be polymerized directly onto an electrode surface to form a thin, functional film.

For example, research has demonstrated the successful electrochemical polymerization of 3-hydroxybenzoic acid, a closely related derivative, onto the surface of a graphite (B72142) electrode. electrochemsci.orgresearchgate.net This process, known as electropolymerization, creates a poly(3-hydroxybenzoic acid) film that coats the electrode. This polymer film serves as a stable matrix for the subsequent immobilization of other molecules, such as oligonucleotides for DNA biosensors. electrochemsci.orgresearchgate.net The presence of carboxylic acid groups within the polymer film provides functional sites for covalent attachment or electrostatic interaction, making the modified electrode a versatile platform for various sensing applications. electrochemsci.org Such modified electrodes can exhibit improved electron transfer characteristics and a higher effective surface area compared to the bare electrode, leading to enhanced sensor performance. electrochemsci.org

Environmental Fate and Degradation Studies

Biodegradation Assessment and Environmental Persistence

The biodegradation of 3-(Carboxymethyl)benzoic acid is largely inferred from the metabolic pathways of more common environmental contaminants. Its structural similarity to other dicarboxylic aromatic acids, such as isophthalic acid and terephthalic acid, suggests that it is susceptible to microbial degradation.

Biodegradation Potential:

Bacteria from genera known for their versatile catabolic capabilities, such as Pseudomonas and Rhodococcus, are likely key players in the breakdown of this compound. These microorganisms possess enzymatic machinery capable of oxidizing aromatic rings and their substituents. The presence of two carboxyl groups may influence the rate of degradation compared to monocarboxylic aromatic acids.

Environmental Persistence:

The persistence of this compound in the environment is expected to be transient. As an intermediate in the degradation of xylenes and trimethylbenzenes, its concentration in soil and water would depend on the rate of its formation from these parent compounds and its subsequent breakdown. In environments with active microbial populations adapted to degrading aromatic hydrocarbons, this compound is not expected to persist for long periods. However, under anaerobic conditions or in environments with low microbial activity, its persistence could be more significant.

Interactive Data Table: Biodegradation of Structurally Related Aromatic Acids

CompoundDegrading Microorganism(s)Key Findings
m-XylenePseudomonas PxyOxidized to m-toluic acid, a precursor to this compound. oup.com
o-XyleneRhodococcus sp. strain DK17Capable of growth on o-xylene, indicating robust enzymatic systems for aromatic hydrocarbon degradation. oup.comnih.govresearchgate.netnih.govasm.org
Isophthalic AcidMixed bacterial culturesReadily biodegradable under aerobic conditions. oecd.org
Terephthalic AcidArthrobacter sp. 0574Utilized as the sole carbon and energy source under aerobic conditions.

Degradation Pathways and Mechanisms

The degradation pathway of this compound is hypothesized to proceed through the further breakdown of the aromatic ring, following its formation from the oxidation of m-xylene or related compounds.

Formation from m-Xylene:

The initial steps in the aerobic degradation of m-xylene by bacteria such as Pseudomonas sp. typically involve the sequential oxidation of the methyl groups. This process is initiated by a xylene monooxygenase, which hydroxylates one of the methyl groups to form 3-methylbenzyl alcohol. Subsequent dehydrogenation steps yield 3-methylbenzaldehyde and then m-toluic acid. Further oxidation of the remaining methyl group on m-toluic acid, catalyzed by a similar enzymatic cascade, would lead to the formation of this compound.

Proposed Degradation Pathway of this compound:

Once formed, the degradation of this compound likely proceeds via pathways similar to those for other aromatic dicarboxylic acids like isophthalic acid. The central mechanism involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Hydroxylation: The aromatic ring of this compound is likely attacked by a dioxygenase enzyme, incorporating two hydroxyl groups onto the ring to form a dihydroxy derivative.

Ring Cleavage: The resulting dihydroxylated intermediate is then susceptible to cleavage by another dioxygenase. This can occur via either an ortho- or meta-cleavage pathway, breaking the aromatic ring and forming aliphatic dicarboxylic acids.

Central Metabolism: These aliphatic intermediates are then further metabolized through established pathways, such as the beta-ketoadipate pathway, ultimately being converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. These are then used by the microorganism for energy and biomass production.

While specific enzymes responsible for the degradation of this compound have not been definitively identified, the genetic and enzymatic machinery for the degradation of structurally similar compounds is well-documented in various soil and water bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Carboxymethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or carboxylation of benzoic acid derivatives. For example, brominated intermediates (e.g., 3-bromo-2-(carboxymethyl)benzoic acid) are synthesized via electrophilic substitution, followed by carboxylation using CO₂ under basic conditions . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yields can reach 56–71% under controlled conditions, as demonstrated in analogous syntheses .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Retention times and peak symmetry confirm purity (>98% achievable) .
  • NMR : Key signals include δ ~12.6 ppm (broad, carboxylic protons), δ ~7.2–7.8 ppm (aromatic protons), and δ ~3.3–4.0 ppm (carboxymethyl CH₂). Multiplicity analysis distinguishes substitution patterns .
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks matching the molecular weight (e.g., ~194.15 g/mol for C₉H₈O₄).

Q. What are the standard storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in airtight, light-resistant containers. Prevents decarboxylation and oxidation, as recommended for similar benzoic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure Solution : Employ SHELXT for direct methods to resolve phase problems.
  • Refinement : Apply SHELXL with least-squares minimization. Key parameters include R-factor (<5%), thermal displacement (U₃₃) adjustments, and hydrogen bonding analysis (e.g., O–H···O interactions). SHELX’s robust handling of twinned data is advantageous for high-resolution structures .

Q. How can structural modifications of this compound enhance its bioactivity or material properties?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to modulate acidity (pKa) and metal-binding affinity.
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) to form MOFs or catalysts. Monitor stability via TGA and IR (carboxylate stretching ~1600 cm⁻¹) .
  • Biological Activity : Modify the carboxymethyl group to esters or amides for prodrug strategies. Assess cytotoxicity via MTT assays (IC₅₀ values) .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (¹H/¹³C) and XRD data with computational models (DFT at B3LYP/6-31G* level).
  • Isotopic Labeling : Use ¹³C-labeled carboxyl groups to track unexpected decarboxylation in mass spectra.
  • Crystallographic Evidence : Resolve ambiguities in substitution patterns (e.g., para vs. meta) via Hirshfeld surface analysis .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing reaction yield variations in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) with central composite design to optimize parameters (e.g., temperature, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05) and interaction effects. For example, a 2³ factorial design can isolate solvent polarity’s impact on carboxylation efficiency .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 to model transition states (e.g., carboxyl group activation barriers).
  • Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible routes (e.g., one-step amidations) based on analogous reactions .

Safety and Compliance

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing CO₂ or HBr.
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields during carboxylation.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.